molecular formula C7H12N2O B1629818 2-(2-ethyl-1H-imidazol-1-yl)ethanol CAS No. 3715-96-6

2-(2-ethyl-1H-imidazol-1-yl)ethanol

Cat. No.: B1629818
CAS No.: 3715-96-6
M. Wt: 140.18 g/mol
InChI Key: HFMGGRZXHPSOJX-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-1-yl)ethanol is a chemical compound with the molecular formula C7H12N2O It features an imidazole ring substituted with an ethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-1H-imidazol-1-yl)ethanol typically involves the reaction of 2-ethylimidazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-ethylimidazole} + \text{ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethyl-1H-imidazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(2-ethyl-1H-imidazol-1-yl)acetaldehyde or 2-(2-ethyl-1H-imidazol-1-yl)acetic acid.

    Reduction: Formation of 2-(2-ethyl-1H-imidazol-1-yl)ethane.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(2-Ethyl-1H-imidazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The ethanol moiety can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

    2-(1H-imidazol-1-yl)ethanol: Lacks the ethyl substitution, resulting in different chemical properties and reactivity.

    2-(2-methyl-1H-imidazol-1-yl)ethanol: Features a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

Uniqueness: 2-(2-Ethyl-1H-imidazol-1-yl)ethanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a ligand and its interactions with biological targets.

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-7-8-3-4-9(7)5-6-10/h3-4,10H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMGGRZXHPSOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649193
Record name 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3715-96-6
Record name 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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